

Preparing EG00229 stock solution and solubility

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Compound of Interest

Compound Name: EG00229

Cat. No.: B8082011

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Application Notes and Protocols: EG00229

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a potent and selective antagonist of the Neuropilin 1 (NRP1) receptor.^{[1][2][3]} It functions by inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.^{[1][3][4]} This inhibitory action disrupts downstream signaling pathways crucial for angiogenesis, cell migration, and tumor progression.^{[3][4][5]} These application notes provide detailed protocols for the preparation of **EG00229** stock solutions and its application in common experimental settings.

Chemical Properties

Property	Value	Reference
Chemical Name	N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate	^[2]
Molecular Formula	C ₁₇ H ₁₉ N ₇ O ₅ S ₃ ·CF ₃ CO ₂ H	^[2]
Molecular Weight	611.59 g/mol	^[2]
CAS Number	1210945-69-9	^{[1][2]}
Purity	≥98%	^{[2][3]}

Solubility and Stock Solution Preparation

EG00229 exhibits solubility in various organic solvents, with dimethyl sulfoxide (DMSO) being the most common for in vitro studies. For in vivo applications, specific formulations are required to ensure bioavailability and minimize toxicity.

Table 1: Solubility Data

Solvent	Concentration	Notes	Reference
DMSO	Soluble to 100 mM	---	[2]
2eq. NaOH	Soluble to 100 mM	---	[2]

Table 2: Stock Solution Recipes

Application	Recipe	Final Concentration	Reference
In Vitro	Dissolve in 100% DMSO	10 mM	[1]
In Vivo (Protocol 1)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.09 mM)	[1]
In Vivo (Protocol 2)	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.09 mM)	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM EG00229 Stock Solution in DMSO

Materials:

- **EG00229** trifluoroacetate powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes

Procedure:

- Calculate the required mass: Based on the batch-specific molecular weight found on the vial, calculate the mass of **EG00229** needed to prepare the desired volume of a 10 mM stock solution. For a molecular weight of 611.59 g/mol, 6.12 mg is required for 1 mL of a 10 mM solution.
- Dissolution: Add the calculated mass of **EG00229** to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.
- Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[\[1\]](#)
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[\[1\]](#)

Protocol 2: In Vitro Cell Viability Assay

Materials:

- Cancer cell line of interest (e.g., A549 lung carcinoma cells)[\[1\]](#)
- Complete cell culture medium
- **EG00229** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue)
- Plate reader

Procedure:

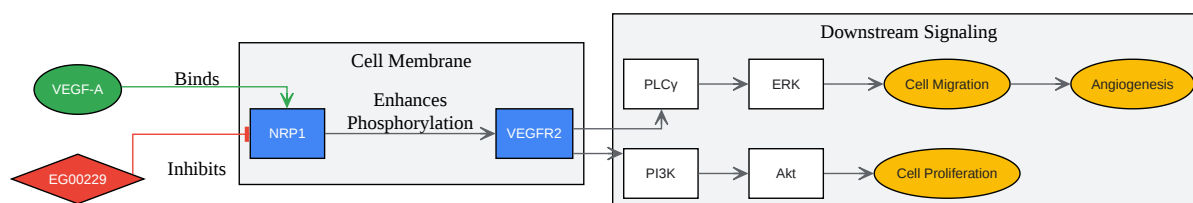
- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Treatment: Prepare serial dilutions of **EG00229** in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
- Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of **EG00229**. Incubate for the desired time period (e.g., 48 hours).[1]
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow

EG00229 Mechanism of Action

EG00229 selectively targets the b1 domain of the NRP1 receptor, thereby preventing the binding of its ligand, VEGF-A.[1] This action allosterically inhibits the phosphorylation of VEGFR2, a key step in the activation of downstream signaling cascades that promote cell migration, proliferation, and angiogenesis.[2][3][4]

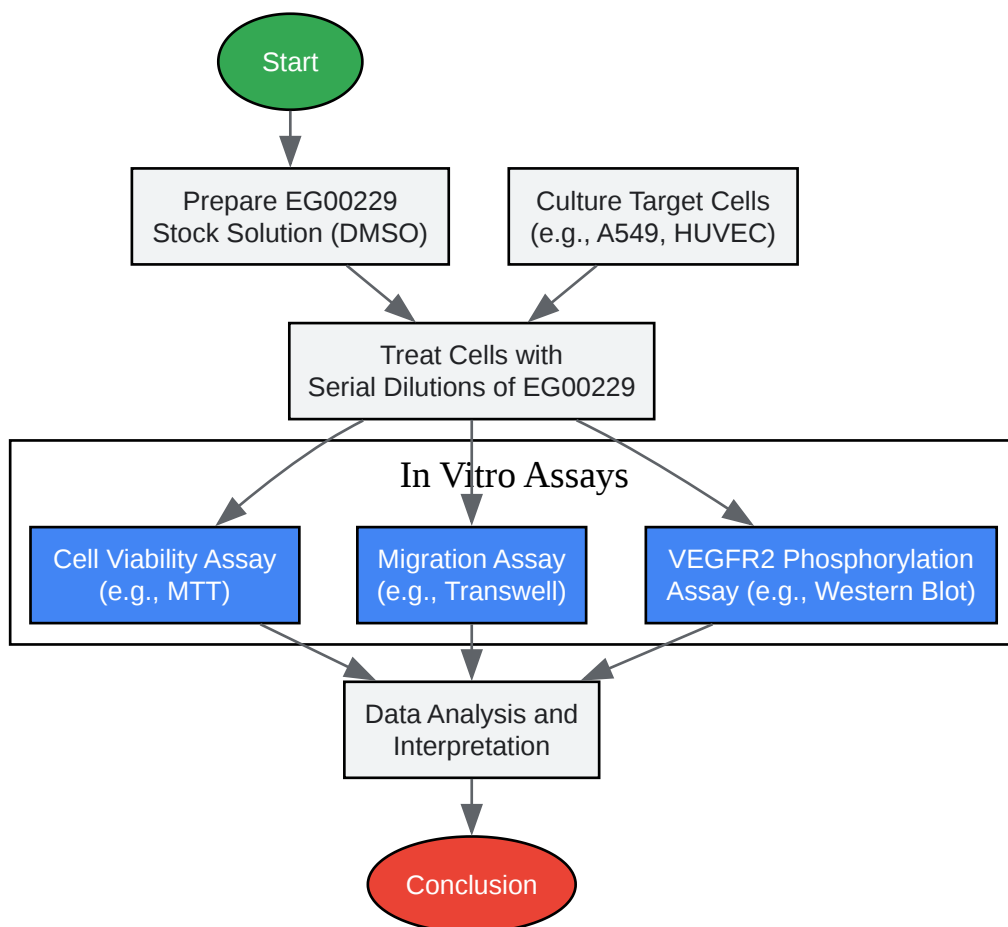


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Caption: **EG00229** inhibits VEGF-A binding to NRP1, blocking VEGFR2 signaling.

General Experimental Workflow for Evaluating EG00229

This workflow outlines the typical steps for characterizing the in vitro effects of **EG00229**.



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Caption: Workflow for in vitro testing of **EG00229**.

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